N-(8-ethoxyquinolin-5-yl)-2-phenylacetamide
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Overview
Description
N-(8-ethoxyquinolin-5-yl)-2-phenylacetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a phenylacetamide moiety attached to the nitrogen atom at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-2-phenylacetamide typically involves the following steps:
Formation of 8-ethoxyquinoline: The starting material, 8-ethoxyquinoline, can be synthesized by the ethylation of quinoline using ethyl iodide in the presence of a strong base such as sodium hydride.
Amidation Reaction: The 8-ethoxyquinoline is then subjected to an amidation reaction with 2-phenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Quinoline derivatives, including N-(8-ethoxyquinolin-5-yl)-2-phenylacetamide, have been investigated for their use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
N-(8-ethoxyquinolin-5-yl)-2-phenylacetamide can be compared with other similar quinoline derivatives to highlight its uniqueness:
N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a phenyl group, which may result in different biological activities and properties.
N-(8-ethoxyquinolin-5-yl)-2-(4-ethylphenoxy)propanamide:
N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)isoxazolecarboxamide: The isoxazolecarboxamide moiety introduces additional functional groups, potentially enhancing the compound’s versatility in chemical reactions and applications.
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-17-11-10-16(15-9-6-12-20-19(15)17)21-18(22)13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,21,22) |
InChI Key |
LBTAMJSATIADIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=CC=C3)C=CC=N2 |
Origin of Product |
United States |
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